molecular formula C7H7BrN4 B2857727 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1216242-59-9

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B2857727
CAS No.: 1216242-59-9
M. Wt: 227.065
InChI Key: IWAWVHGUDXFGRL-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound featuring a fused triazole-pyridine core. Key structural attributes include:

  • Bromine substituent at position 8, which enhances electrophilicity and enables cross-coupling reactions.
  • Methyl group at position 3, contributing to lipophilicity and steric effects.

This compound is of interest in medicinal chemistry due to the versatility of the triazolopyridine scaffold, which is explored in antifungal, anticancer, and cardiovascular agents .

Properties

IUPAC Name

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-10-11-7-6(8)2-5(9)3-12(4)7/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAWVHGUDXFGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 8 serves as a key reactive site, enabling nucleophilic and transition-metal-catalyzed substitutions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions allow the introduction of alkyl or aryl groups. For example:

Reaction Type Reagents/Conditions Product Yield Source
Negishi CouplingPd-PEPPSI-IHeptCl, 2-propylzinc bromide, toluene8-Propyl-3-methyl-triazolo[4,3-a]pyridin-6-amineNot reported

This method employs a palladium catalyst to facilitate carbon-carbon bond formation under mild conditions (room temperature, inert atmosphere). The reaction tolerates organozinc reagents, enabling selective alkylation at the 8-position .

Condensation Reactions

The amine group at position 6 participates in condensation with carbonyl compounds. For instance:

  • Schiff Base Formation : Reacts with aldehydes/ketones to generate imine-linked derivatives, useful for constructing larger heterocycles or coordination complexes.

Functionalization via Reduction

While direct reduction of the bromine is uncommon, catalytic hydrogenation may modify other functional groups in derivatives. For example, hydrogenolysis of nitro groups (if present) to amines has been documented in related triazolopyridines .

Stability Under Synthetic Conditions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated its efficacy against specific cancer cell lines by targeting key signaling pathways involved in tumor growth .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property positions it as a potential candidate for developing therapies for conditions such as Alzheimer's disease .

Biological Research

Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are critical for various biochemical pathways, which could lead to therapeutic applications in metabolic disorders .

Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Materials Science

Polymer Synthesis
In materials science, this compound is being explored as a building block for synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for the incorporation into polymer matrices to improve mechanical strength and thermal stability .

Nanomaterials Development
The compound is also being investigated for its potential in nanomaterials development. Research suggests that it can be used to functionalize nanoparticles, enhancing their performance in drug delivery systems and imaging applications .

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of existing chemotherapeutics, suggesting a promising avenue for drug development .

Case Study 2: Neuroprotection

A study conducted at a leading university explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The findings revealed that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to controls .

Case Study 3: Antimicrobial Efficacy

A comprehensive analysis published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of the compound against various bacterial strains. The study concluded that the compound exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play crucial roles in various cellular processes . These interactions result in the modulation of biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Fusion

8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine
  • Key Difference : The triazole ring is fused at positions [1,5-a] instead of [4,3-a], altering electronic distribution and steric accessibility.
  • Impact : Reduced antifungal activity compared to [4,3-a]-fused analogs due to differences in target binding .
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
  • Key Difference : Bromine at position 6 instead of 6.
  • Impact : Lower molecular weight (213.03 g/mol vs. ~242.05 g/mol for the target compound) and altered pKa (predicted 4.92 vs. ~5.5 for the target), affecting solubility and bioavailability .

Substituent Functionalization

3-Cyclopropyl/3-Cyclobutyl Derivatives
  • Examples : 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (Mol. Wt. 174.2) and 3-Cyclobutyl analog (Mol. Wt. 188.23).
  • Impact : Bulkier substituents reduce membrane permeability compared to the methyl group in the target compound. Cyclopropane derivatives exhibit moderate antifungal activity (60% inhibition at 100 µg/mL) but lower than brominated analogs .
3-(Oxan-4-yl) Derivative
  • Example : 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine (Mol. Wt. 218.26).
  • Impact : The tetrahydropyran group enhances water solubility but diminishes CNS penetration due to increased polarity .
Antifungal Activity
  • Target Compound : Predicted activity against Botrytis cinerea (IC₅₀ ~50 µg/mL) based on SAR of triazolopyridines with electron-withdrawing groups (e.g., Br) enhancing membrane disruption .
  • Non-Brominated Analogs: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine shows weaker activity (IC₅₀ >100 µg/mL), highlighting the critical role of bromine .
Cardiovascular Activity
  • Triazoloquinoxaline Derivatives: [1,2,4]Triazolo[4,3-a]quinoxaline analogs with benzylpiperazine moieties exhibit positive inotropic effects (e.g., 9.92% stroke volume increase). The target compound’s bromine may similarly modulate ion channel interactions .
Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Predicted logP
Target Compound C₇H₆BrN₅ 242.05 1.8
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine C₆H₅BrN₄ 213.03 1.5
3-Cyclopropyl Derivative C₉H₁₀N₄ 174.20 1.2

Biological Activity

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS: 54230-90-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure offers various biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, synthesizing findings from diverse research sources.

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.05 g/mol
  • IUPAC Name : 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
  • Purity : ≥97%

Biological Activity Overview

The biological activities of this compound have been explored across various studies, demonstrating its potential as an inhibitor in several biological pathways.

1. Anticancer Activity

Research has indicated that derivatives of triazolo-pyridine compounds exhibit potent anticancer properties. For instance, studies have shown that similar compounds can inhibit topoisomerase II (TopoII), an enzyme critical for DNA replication and repair in cancer cells. Inhibiting TopoII can lead to cell cycle arrest and apoptosis in cancerous cells.

CompoundActivityReference
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridineInhibits TopoIIα and TopoIIβ
Related compoundsInduces G2/M cell cycle arrest

2. Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmitter systems. Certain derivatives have shown promise as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.

CompoundReceptor TargetEC50 (µM)Max Modulation (%)Reference
8-Bromo derivativeα7 nAChR0.14600

Case Study 1: Inhibition of Topoisomerase II

In a study conducted by Matias-Barrios et al., derivatives similar to 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine were synthesized and evaluated for their ability to inhibit TopoII. The results indicated that these compounds could effectively inhibit both TopoIIα and TopoIIβ enzymatic activities, leading to reduced proliferation of prostate cancer cells.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective potential of triazole derivatives against oxidative stress-induced neuronal damage. The study found that certain modifications to the triazole ring enhanced the protective effects on neuronal cells exposed to harmful agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Topoisomerase Inhibition : By binding to TopoII enzymes, the compound disrupts DNA replication processes in cancer cells.
  • Nicotinic Receptor Modulation : It enhances the activity of α7 nAChRs, which may improve cognitive functions and provide neuroprotective effects.

Q & A

Q. Optimization Considerations :

  • Reaction Solvents : Polar aprotic solvents (DMSO, DMF) improve bromination efficiency but may require post-reaction purification to remove byproducts .
  • Yield Enhancement : Sequential reactions (e.g., bromination followed by methylation) often yield 60–80% purity, necessitating column chromatography or recrystallization .

Table 1 : Representative Reaction Conditions

StepReagent/ConditionsYieldPurification MethodReference
BrominationNBS, AIBN, CCl₄, 80°C65%Column chromatography (SiO₂)
MethylationCH₃I, K₂CO₃, DMF, RT75%Recrystallization (EtOH)

How is this compound characterized experimentally?

Basic Research Question
Characterization relies on spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at δ 2.5 ppm, bromine-induced deshielding at C8) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 242.08) .
  • Melting Point : Consistent melting points (e.g., 180–185°C) indicate purity .

Advanced Tip : X-ray crystallography resolves ambiguities in regiochemistry, though few studies report this due to crystallizability challenges .

How do substituents (e.g., bromine, methyl) influence the compound’s biological activity?

Advanced Research Question

  • Bromine : Enhances electrophilicity, improving binding to enzymes like kinases or GPCRs. For example, brominated analogs show 10-fold higher inhibition of adenosine receptors compared to non-halogenated derivatives .
  • Methyl Group : Increases lipophilicity (logP ~2.1), enhancing membrane permeability but potentially reducing aqueous solubility .

Table 2 : Substituent Effects on Activity

SubstituentTarget (IC₅₀)logPReference
8-Br, 3-MeAdenosine A₂A: 15 nM2.1
8-H, 3-MeAdenosine A₂A: 150 nM1.8

How can researchers resolve contradictory data in biological assays (e.g., variable IC₅₀ values)?

Advanced Research Question
Contradictions often arise from:

  • Purity Variability : Impurities >5% skew dose-response curves. Validate purity via HPLC (>98%) and repeat assays .
  • Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects protonation states. Standardize conditions across replicates .
  • Target Polymorphism : Genetic variants in enzyme isoforms (e.g., CYP450) may alter metabolism. Use isogenic cell lines for consistency .

What is the hypothesized mechanism of action for this compound in kinase inhibition?

Advanced Research Question
The bromine atom likely acts as a hydrogen-bond acceptor with kinase ATP-binding pockets (e.g., binding to hinge region residues). Methyl groups contribute to hydrophobic interactions. Molecular docking studies suggest a binding affinity ΔG = -9.2 kcal/mol for JAK2 kinases .

What purification methods are optimal for isolating 8-Bromo-3-methyl derivatives?

Basic Research Question

  • Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) effectively separates brominated products .
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >95% purity .

How can computational modeling guide the design of analogs with improved selectivity?

Advanced Research Question

  • Docking Simulations : Identify steric clashes (e.g., bulky substituents at C6 reduce off-target binding) .
  • QSAR Models : Predict logD and polar surface area to optimize bioavailability. For example, adding a carboxyl group at C3 improves solubility but reduces BBB penetration .

What strategies mitigate synthetic challenges in bromine substitution?

Advanced Research Question

  • Directed Metalation : Use lithiation (e.g., LDA) at C8 followed by quenching with Br₂ to achieve regioselective bromination .
  • Protecting Groups : Temporarily protect the amine at C6 with Boc to prevent side reactions during bromination .

How do physicochemical properties (e.g., solubility) impact in vitro assays?

Basic Research Question

  • Solubility : ~2 mg/mL in DMSO; dilute to <1% DMSO in cell assays to avoid cytotoxicity .
  • Stability : Degrades <5% in PBS (pH 7.4) over 24 hours, but acidic conditions (pH <5) accelerate hydrolysis .

What are the limitations of current synthetic routes for scale-up?

Advanced Research Question

  • Cost : NBS and palladium catalysts (for cross-coupling) are expensive. Alternative bromine sources (e.g., KBrO₃/H₂SO₄) reduce costs but require safety optimization .
  • Byproducts : Dibrominated impurities form at >80°C. Lower temperatures (50–60°C) and stoichiometric control minimize this .

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